![molecular formula C17H28N4O B1418857 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline CAS No. 761440-75-9](/img/structure/B1418857.png)
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline
Overview
Description
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a unique chemical compound with the empirical formula C17H28N4O and a molecular weight of 304.43 . It is provided to early discovery researchers as part of a collection of unique chemicals . This compound is an intermediate of Brigatinib, a medicine used to treat cancer that suppresses the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc (ccc1N)N2CCC (CC2)N3CCN (C)CC3
and the InChI string 1S/C17H28N4O/c1-19-9-11-21 (12-10-19)14-5-7-20 (8-6-14)15-3-4-16 (18)17 (13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3
. These strings provide a text representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C17H28N4O and it has a molecular weight of 304.43 . More specific physical and chemical properties may be found in specialized chemical literature or databases.Scientific Research Applications
Cancer Treatment
This compound is an intermediate of Brigatinib , which is a medication used to treat cancer by suppressing epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) .
ALK Inhibition
It has been identified as a potent and selective ALK inhibitor, particularly for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline are the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK) . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline interacts with its targets, EGFR and ALK, by binding to their active sites. This binding inhibits the activation of these proteins, thereby preventing the downstream signaling cascades that lead to uncontrolled cell proliferation .
Biochemical Pathways
The compound affects the EGFR and ALK signaling pathways. By inhibiting these proteins, 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline disrupts the downstream effects of these pathways, which include cell growth, survival, and differentiation .
Result of Action
The molecular and cellular effects of 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline’s action include the inhibition of cell growth and proliferation, as well as the induction of cell death in cells that overexpress EGFR and ALK .
properties
IUPAC Name |
2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-19-9-11-21(12-10-19)14-5-7-20(8-6-14)15-3-4-16(18)17(13-15)22-2/h3-4,13-14H,5-12,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQZQPCYVLHWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672152 | |
Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | |
CAS RN |
761440-75-9 | |
Record name | 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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